molecular formula C13H11N3O3S B2911088 2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile CAS No. 2034379-15-0

2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile

Cat. No. B2911088
CAS RN: 2034379-15-0
M. Wt: 289.31
InChI Key: SHNLJINXQDQSLR-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of dihydroisoxazolo[4,5-c]pyridin . Dihydroisoxazolo pyridinones are a class of compounds that have been studied for their potential in various applications .


Synthesis Analysis

A novel N-heterocyclic carbene (NHC)-catalyzed asymmetric [3 + 3] cycloaddition between α-bromoenals and 5-aminoisoxazoles has been developed. With this method, various dihydroisoxazolo[5,4-b]pyridin-6-ones were obtained in high yields (up to 99%) with excellent enantioselectivities (up to >99%) under mild conditions .


Molecular Structure Analysis

The molecular structure of these compounds typically involves a pyridinone ring fused with an isoxazole ring .


Chemical Reactions Analysis

The key reactions involved in the synthesis of these compounds include N-heterocyclic carbene-catalyzed asymmetric [3 + 3] cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents present in the molecule .

Future Directions

The future research directions could involve exploring the potential applications of these compounds in various fields, such as medicinal chemistry, due to their interesting structural features .

properties

IUPAC Name

2-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c14-7-10-3-1-2-4-13(10)20(17,18)16-6-5-12-11(9-16)8-15-19-12/h1-4,8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNLJINXQDQSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile

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